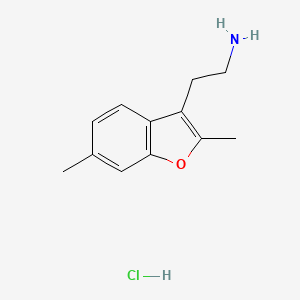

2-(2,6-Dimethyl-1-benzofuran-3-yl)ethanamine;hydrochloride

Description

2-(2,6-Dimethyl-1-benzofuran-3-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives.

Properties

IUPAC Name |

2-(2,6-dimethyl-1-benzofuran-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c1-8-3-4-11-10(5-6-13)9(2)14-12(11)7-8;/h3-4,7H,5-6,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOAAPNBKSTQJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Key transformations in the synthesis include copper-mediated and palladium-catalyzed coupling reactions . The reaction conditions often involve the use of iodides and stannanes, followed by cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethyl-1-benzofuran-3-yl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2,6-Dimethyl-1-benzofuran-3-yl)ethanamine;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethyl-1-benzofuran-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,6-Dimethyl-1-benzofuran-3-yl)ethanamine;hydrochloride include other benzofuran derivatives such as:

- 2-(4-Bromo-2,3,6,7-tetrahydrofuro2,3-fbenzofuran-8-yl)ethanamine

- 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethyl-ethanamine

Uniqueness

What sets 2-(2,6-Dimethyl-1-benzofuran-3-yl)ethanamine;hydrochloride apart from similar compounds is its unique substitution pattern on the benzofuran ring, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-(2,6-Dimethyl-1-benzofuran-3-yl)ethanamine;hydrochloride is a chemical compound belonging to the class of benzofuran derivatives. It has garnered attention for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties. This article explores the biological activity of this compound based on various research studies, synthesizing findings into a comprehensive overview.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 2-(2,6-Dimethyl-1-benzofuran-3-yl)ethanamine;hydrochloride. For instance, research indicates that compounds with similar structures have shown significant antiproliferative effects against various human cancer cell lines. One study demonstrated that certain benzofuran derivatives exhibited up to a 10-fold increase in potency compared to standard drugs like Combretastatin-A4 (CA-4) when tested against human aortic arterial endothelial cells (HAAECs) .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Relative Potency |

|---|---|---|---|

| CA-4 | HAAEC | 5.0 | 1 |

| Compound A | HAAEC | 0.5 | 10 |

| Compound B | HAAEC | 1.0 | 5 |

The mechanism of action for 2-(2,6-Dimethyl-1-benzofuran-3-yl)ethanamine;hydrochloride is primarily believed to involve its interaction with specific molecular targets within cells. It may modulate enzyme activity or receptor binding, influencing cellular signaling pathways and gene expression . The exact molecular targets are still under investigation but are crucial for understanding how this compound exerts its biological effects.

Case Studies and Research Findings

Several case studies have explored the biological activities of benzofuran derivatives:

- Study on Anticancer Activity : A study published in 2023 reviewed various benzo[b]furan derivatives and their anticancer effects. It was noted that modifications in the benzofuran structure significantly impacted their efficacy against cancer cell lines .

- Antibacterial Studies : Another research effort focused on the antibacterial properties of related compounds, demonstrating effectiveness against Gram-positive and Gram-negative bacteria .

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects of benzofuran derivatives, which could be relevant for treating neurodegenerative diseases such as Parkinson's disease .

Q & A

Basic Research Questions

1.1. What are the optimal synthetic routes for 2-(2,6-Dimethyl-1-benzofuran-3-yl)ethanamine hydrochloride, and how can purity be validated?

Synthesis typically involves multi-step organic reactions, starting with functionalization of the benzofuran core followed by amine coupling and hydrochlorination. For example, analogous benzofuran derivatives are synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling to introduce substituents . Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., ¹H/¹³C for structural confirmation). Mass spectrometry (MS) further confirms molecular weight (e.g., [M+H]+ ion). Residual solvents are quantified via gas chromatography (GC) .

1.2. How can computational tools predict the physicochemical properties of this compound?

Software like Gaussian or Schrödinger Suite calculates logP (lipophilicity), pKa, and solubility. Molecular docking (AutoDock Vina) predicts binding affinities to target receptors (e.g., serotonin or dopamine receptors) based on structural analogs . PubChem data (InChI key, molecular formula) enables cross-referencing with databases like ChEMBL for preliminary SAR insights .

Advanced Research Questions

2.1. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for benzofuran derivatives?

Contradictions in SAR often arise from subtle structural variations. For example, 2,6-dimethyl substitution on benzofuran may enhance metabolic stability compared to unsubstituted analogs but reduce affinity for certain GPCRs. Systematic testing via:

- In vitro assays : Radioligand binding (e.g., Ki values for serotonin receptors) .

- MD simulations : Compare dynamics of ligand-receptor complexes over 100 ns trajectories .

- Metabolic profiling : Liver microsome assays (e.g., CYP450 inhibition) identify stability bottlenecks .

Data normalization and meta-analysis of structurally related compounds (e.g., dihydrobenzodioxin derivatives ) help contextualize discrepancies.

2.2. What experimental designs are recommended for assessing neuropharmacological activity?

- In vitro :

- In vivo :

2.3. How can researchers address stability challenges during long-term storage?

- Condition optimization : Store as a hydrochloride salt (enhanced stability vs. freebase) at -20°C in airtight, amber vials under nitrogen .

- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-MS; quantify hydrolytic or oxidative byproducts (e.g., benzofuran ring cleavage) .

- Excipient screening : Co-formulate with antioxidants (e.g., ascorbic acid) or cyclodextrins to mitigate degradation .

2.4. What analytical techniques are critical for resolving stereochemical impurities in synthesis?

- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane:isopropanol (95:5) to separate enantiomers .

- Vibrational circular dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra .

- X-ray crystallography : Resolve crystal structures of co-crystallized derivatives (e.g., with tartaric acid) to assign stereochemistry .

Methodological Guidance for Data Contradictions

3.1. How to interpret conflicting in vitro vs. in vivo efficacy data?

- Pharmacokinetic bridging : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability. Poor CNS penetration may explain in vivo null results .

- Metabolite profiling : Identify active metabolites (e.g., N-demethylated forms) that may contribute to efficacy .

- Species differences : Compare receptor ortholog affinity (e.g., rat vs. human 5-HT₂A) using radioligand displacement assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.